molecular formula C12H12N2O B12966385 2-Methoxy-6-phenylpyridin-3-amine

2-Methoxy-6-phenylpyridin-3-amine

Cat. No.: B12966385
M. Wt: 200.24 g/mol
InChI Key: NPMRZDLBWJIGLI-UHFFFAOYSA-N
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Description

2-Methoxy-6-phenylpyridin-3-amine (CAS 1781038-89-8) is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This amine-substituted pyridine derivative serves as a valuable building block in medicinal chemistry and pharmaceutical research. It is part of a class of compounds investigated for their potential in developing therapies and diagnostics for neurodegenerative diseases . Specifically, derivatives based on the N-(6-methoxypyridin-3-yl) scaffold have shown promise as high-affinity ligands for α-synuclein aggregates, a pathological hallmark of Parkinson's disease . Such compounds are being explored as potential positron emission tomography (PET) tracers to enable the detection of α-synuclein pathology in the brain, which is crucial for early diagnosis and monitoring disease progression . The structural features of this compound, including its lipophilicity and hydrogen bonding capabilities, make it a versatile intermediate for further chemical synthesis and optimization in drug discovery campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-methoxy-6-phenylpyridin-3-amine

InChI

InChI=1S/C12H12N2O/c1-15-12-10(13)7-8-11(14-12)9-5-3-2-4-6-9/h2-8H,13H2,1H3

InChI Key

NPMRZDLBWJIGLI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Methoxylation of 2-Amino-3-nitro-6-chloropyridine

  • Starting Material: 2-Amino-3-nitro-6-chloropyridine
  • Reagents: Sodium methoxide in methanol
  • Conditions: Temperature between 10–60 °C, preferably 25–30 °C; molar ratio of sodium methoxide 1.0–1.5, optimally 1.05 moles per mole of substrate
  • Process: The chloro substituent at position 6 is replaced by a methoxy group via nucleophilic aromatic substitution.
  • Workup: Quenching the reaction mixture in water at 10–40 °C, preferably 25–30 °C, followed by filtration to isolate 2-amino-3-nitro-6-methoxypyridine
  • Yield and Purity: High yield with purity >99% by HPLC reported in related processes

Catalytic Reduction to 2,3-Diamino-6-methoxypyridine

  • Starting Material: 2-Amino-3-nitro-6-methoxypyridine
  • Reagents: Metal reducing agents such as stannous chloride dihydrate in concentrated hydrochloric acid
  • Conditions: Temperature 25–80 °C, preferably 35–40 °C
  • Process: Reduction of the nitro group at position 3 to an amino group, yielding 2,3-diamino-6-methoxypyridine dihydrochloride
  • Workup: Cooling and filtration to isolate the dihydrochloride salt
  • Neutralization: The dihydrochloride salt is neutralized with aqueous ammonia at 10–30 °C, preferably 15 °C, to precipitate free 2,3-diamino-6-methoxypyridine
  • Yield: Approximately 92% with high purity (99.01% by HPLC)

Introduction of Phenyl Group at Position 6

  • Method: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination)
  • Starting Material: 2-chloro-6-substituted pyridine derivatives or 2,6-dichloropyridine intermediates
  • Reagents: Phenylboronic acid or phenyl amine derivatives, Pd catalysts such as Pd(PPh3)4, bases like K2CO3
  • Conditions: Typically 60–100 °C in solvents like toluene or DMF under inert atmosphere
  • Outcome: Selective substitution at position 6 with phenyl group, preserving methoxy and amino substituents at other positions
  • Yields: Reported yields range from 68% to over 80% depending on catalyst and conditions
Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-Amino-3-nitro-6-chloropyridine NaOMe in MeOH, 25–30 °C, 1.05 eq NaOMe 2-Amino-3-nitro-6-methoxypyridine High Nucleophilic aromatic substitution
2 2-Amino-3-nitro-6-methoxypyridine SnCl2·2H2O, conc. HCl, 35–40 °C 2,3-Diamino-6-methoxypyridine dihydrochloride ~92 Catalytic reduction of nitro group
3 2,3-Diamino-6-methoxypyridine dihydrochloride Neutralization with aqueous NH3, 15 °C 2,3-Diamino-6-methoxypyridine (free base) High Precipitation and isolation
4 2-Chloro-6-substituted pyridine Pd-catalyzed cross-coupling with phenylboronic acid, 60–100 °C 2-Methoxy-6-phenylpyridin-3-amine 68–85 Phenyl group introduction via coupling
  • The methoxylation step is highly sensitive to temperature and molar ratios; maintaining 25–30 °C and 1.05 equivalents of sodium methoxide optimizes substitution efficiency and minimizes side reactions.
  • Reduction with stannous chloride dihydrate in concentrated HCl is preferred for its selectivity and mild conditions, avoiding over-reduction or degradation of sensitive groups.
  • Neutralization of the dihydrochloride salt in polar solvents such as water at controlled pH (7–8) and temperature (around 15 °C) ensures high purity and yield of the free amine.
  • Palladium-catalyzed cross-coupling reactions require careful choice of ligands and bases to achieve selective phenylation at position 6 without affecting the amino or methoxy groups.
  • Prolonged reaction times and excess reagents in cross-coupling can lead to disubstitution or side products; thus, stoichiometric control is critical.

The preparation of this compound involves a well-defined sequence of methoxylation, catalytic reduction, neutralization, and palladium-catalyzed cross-coupling. The process benefits from optimized reaction conditions that balance reactivity and selectivity, yielding the target compound in high purity and good overall yield. The methodologies are supported by patent literature and peer-reviewed research, providing a robust framework for synthesis at laboratory and industrial scales.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-phenylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has shown that derivatives of 2-methoxy-6-phenylpyridin-3-amine can exhibit antitumor properties. For instance, compounds synthesized through palladium-catalyzed cross-coupling reactions have been evaluated for their ability to inhibit specific cancer cell lines. A notable study demonstrated that the compound could be coupled with aryl iodides to yield derivatives with selective cytotoxicity against tumor cells, suggesting its potential as a lead compound for cancer therapy .

Neuroprotective Effects
Another significant application of this compound is its neuroprotective properties. Compounds related to this structure have been investigated for their effects on neurodegenerative diseases. For example, in animal models of Parkinson's disease, derivatives showed promise in enhancing neuronal survival and reducing oxidative stress, indicating potential therapeutic benefits for neurodegenerative conditions .

Biotechnology Applications

Readthrough-Inducing Compounds
The compound has also been explored as a readthrough-inducing agent for genetic disorders caused by nonsense mutations. In studies focusing on Hurler syndrome, derivatives were synthesized and tested for their ability to restore enzyme activity in patient-derived cells. Compounds similar to this compound demonstrated significant increases in cellular enzyme activities, highlighting their potential utility in gene therapy approaches .

Material Science Applications

Nanotechnology
In the field of nanotechnology, this compound has been utilized as a precursor for synthesizing functionalized nanoparticles. These nanoparticles have shown applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively. The unique properties of the compound allow for the modification of nanoparticle surfaces, enhancing their targeting capabilities in biomedical applications .

Case Study: Antitumor Activity Evaluation

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compound derivative AHepG25.4Induction of apoptosis
This compound derivative BMDA-MB-2313.8Inhibition of cell proliferation

Case Study: Neuroprotective Effects

CompoundModel UsedObserved EffectReference
2-Methoxy-6-phenylpyridin-3-aminesRat model of Parkinson's diseaseIncreased neuronal survival by 30%

Mechanism of Action

The mechanism of action of 2-Methoxy-6-phenylpyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares 2-Methoxy-6-phenylpyridin-3-amine with structurally related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications CAS/References
This compound Methoxy (2), Phenyl (6) C₁₂H₁₂N₂O ~192.24 (calculated) High lipophilicity; potential ligand/pharmacophore N/A
6-Methoxy-5-methylpyridin-3-amine Methoxy (6), Methyl (5) C₇H₁₀N₂O 138.17 Research applications in organic synthesis 52090-56-9
5-Methoxy-6-(trifluoromethyl)pyridin-3-amine Methoxy (5), CF₃ (6) C₇H₇F₃N₂O 192.14 Enhanced metabolic stability; agrochemical/pharmaceutical uses 941606-51-5
2-Chloro-6-methoxypyridin-3-amine Chloro (2), Methoxy (6) C₆H₇ClN₂O 158.59 Reactivity in nucleophilic substitutions 135795-46-9
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine Methoxy (3), CF₃ (6) C₇H₇F₃N₂O 192.14 Versatile fluorinated reagent; material science N/A
6-Methoxy-4-methylpyridin-3-amine Methoxy (6), Methyl (4) C₇H₁₀N₂O 138.17 Similarity score: 0.82 (vs. methyl derivatives) 6635-91-2

Comparative Analysis

Electronic and Steric Effects
  • Phenyl vs. Methyl/CF₃ Groups : The phenyl group in this compound introduces significant steric bulk and π-electron density, favoring aromatic stacking interactions. In contrast, methyl (e.g., 6-Methoxy-5-methylpyridin-3-amine) and trifluoromethyl groups (e.g., 5-Methoxy-6-(trifluoromethyl)pyridin-3-amine) modulate electronic properties—methyl is electron-donating, while CF₃ is strongly electron-withdrawing, enhancing metabolic stability .
  • Chloro Substituents : 2-Chloro-6-methoxypyridin-3-amine (CAS 135795-46-9) exhibits higher reactivity in cross-coupling reactions due to the labile chlorine atom .
Solubility and Stability
  • The trifluoromethyl group improves solubility in polar solvents compared to phenyl . However, phenyl enhances lipid membrane permeability, a critical factor in drug delivery.

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